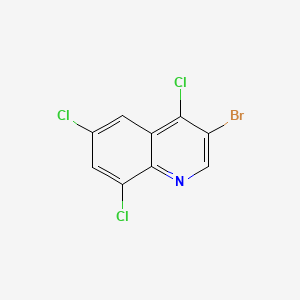

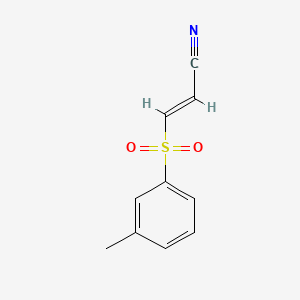

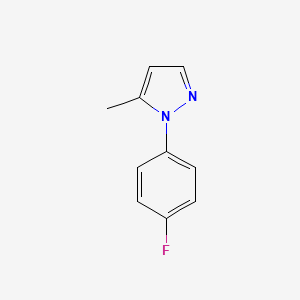

![molecular formula C12H12N2O3 B598519 Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate CAS No. 152831-79-3](/img/structure/B598519.png)

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Synthesis of Functionalised Heterocyclic Compounds

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a key intermediate in the synthesis of diverse heterocyclic compounds, including pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These compounds are synthesized through reactions involving ethyl 2,3-dibromopropanoate and various aminopyridines, demonstrating the compound's versatility in facilitating the construction of complex heterocyclic frameworks with potential pharmacological properties (Arrault et al., 2002).

Catalytic Applications and Synthesis Methodologies

The compound serves as a building block in catalytic processes, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines. This method utilizes ethyl tertiary amines as carbon sources under aerobic oxidative conditions, showcasing an innovative approach to forming valuable heterocyclic compounds with broad substrate scopes and good functional group tolerance (Rao et al., 2017).

Microwave-Assisted Synthesis

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is also used in microwave-assisted synthesis methods, which offer rapid and efficient routes to imidazo[1,2-a]pyridines. Such methods highlight the compound's role in modern synthetic chemistry, where speed and selectivity are paramount (Li et al., 2013).

Novel Heterocyclic Structures

Research into the reactivity of ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate with different reagents has led to the synthesis of novel heterocyclic structures. These include various pyridine, pyrazole, triazole, and pyrimidinone derivatives, which are of interest due to their potential applications in drug development and materials science (Behalo & Aly, 2011).

Reactivity and Derivative Formation

The compound's reactivity has been explored in the context of creating ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes for heterocyclic compounds (Asadi et al., 2021).

特性

IUPAC Name |

ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHQVTZPXRVNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

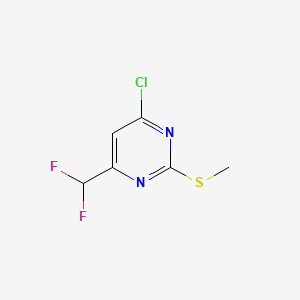

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)